molecular formula C8H9BrN2O B2556678 2-Bromo-5-(cyclopropylmethoxy)pyrazine CAS No. 1863286-32-1

2-Bromo-5-(cyclopropylmethoxy)pyrazine

Cat. No. B2556678
CAS RN: 1863286-32-1
M. Wt: 229.077
InChI Key: DRQQPNNWAXZONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-5-(cyclopropylmethoxy)pyrazine” is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 2nd position with a bromine atom and at the 5th position with a cyclopropylmethoxy group .


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 277.3±35.0 °C, and its predicted density is 1.576±0.06 g/cm3 . Its pKa is predicted to be -1.50±0.10 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Brominated Precursors for Pyrazole Synthesis : Brominated trihalomethylenones, including compounds similar to 2-Bromo-5-(cyclopropylmethoxy)pyrazine, have been explored as precursors in synthesizing various pyrazole derivatives. These compounds are used in cyclocondensation reactions with hydrazine monohydrate, leading to the formation of various pyrazole structures in moderate to good yields (Martins et al., 2013).

  • Color Tuning in Iridium Complexes : The role of ancillary ligands in color tuning of iridium complexes has been demonstrated using derivatives of pyrazine. These studies are crucial in the field of photophysical materials (Stagni et al., 2008).

  • Corrosion Inhibition : Pyrazine derivatives, including this compound, have been investigated for their potential as corrosion inhibitors. Computational studies using density functional theory (DFT) and molecular dynamics (MD) simulations suggest these compounds could effectively inhibit corrosion (Saha et al., 2016).

Biological and Pharmaceutical Applications

  • Antibacterial Activities : Certain pyrazine derivatives have shown promising antibacterial activities. For instance, studies have identified compounds exhibiting significant inhibitory effects against strains like Bacillus cereus and Staphylococcus aureus (Tribak et al., 2018).

  • Antidepressant Activities : Research on pyrazoline derivatives, structurally related to this compound, has indicated potential antidepressant effects. These compounds were found to reduce immobility times in mice, suggesting their utility in treating depression (Palaska et al., 2001).

  • Antiviral Properties : Studies on pyrazino-pyrazine derivatives have shown in vitro antiviral activity against various viruses, including measles, influenza, and herpes simplex. This indicates the potential of these compounds in developing antiviral drugs (Verini et al., 1975).

  • Anti-Inflammatory Effects : Pyrrolo[1,2-a]pyrazines, synthesized from compounds like 2-Bromo-5-methoxypyrazine, have shown moderate in vitro anti-inflammatory effects. These findings suggest their potential as anti-inflammatory agents (Zhou et al., 2013).

Safety and Hazards

When handling “2-Bromo-5-(cyclopropylmethoxy)pyrazine”, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas in case of accidental release .

properties

IUPAC Name

2-bromo-5-(cyclopropylmethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-3-11-8(4-10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQQPNNWAXZONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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